Parsaclisib hydrochloride is a potent and selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), a critical enzyme involved in various cellular processes, particularly in B-cell signaling. This compound is primarily being investigated for its therapeutic potential in treating B-cell malignancies, including non-Hodgkin lymphoma and chronic lymphocytic leukemia. It is known for its high selectivity, displaying approximately 20,000-fold selectivity for PI3Kδ over other kinases, which makes it a valuable candidate in cancer therapy .
Parsaclisib hydrochloride is classified as a small molecule drug and is recognized under the CAS registry number 1995889-48-9. Its development is linked to various clinical trials aimed at assessing its efficacy and safety for treating relapsed or refractory B-cell malignancies. The compound is also characterized as an orphan drug in the United States and Europe, indicating its potential significance in treating rare diseases .
The synthesis of parsaclisib hydrochloride involves several key steps:
These methods are designed to optimize yield and purity while minimizing hazardous reagents, making them suitable for industrial production.
The molecular formula of parsaclisib hydrochloride is C20H22ClFN6O2, with a molecular weight of approximately 396.88 g/mol. The structure features a complex arrangement that includes:
The InChIKey for parsaclisib hydrochloride is ZQPDJCIXJHUERQ-QWRGUYRKSA-N, which can be used for database searches related to this compound .
Parsaclisib hydrochloride can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced efficacy .
Parsaclisib hydrochloride functions by selectively inhibiting PI3Kδ, leading to a decrease in downstream signaling pathways that promote cell survival and proliferation in B-cell malignancies. By blocking this pathway, parsaclisib induces apoptosis in malignant B cells while sparing normal cells, which contributes to its therapeutic efficacy .
The compound has demonstrated significant activity in preclinical models and early-phase clinical trials, showing promising results in reducing tumor growth and improving patient outcomes when combined with other therapies like obinutuzumab .
The elemental analysis reveals the following composition:
Parsaclisib hydrochloride has multiple applications in scientific research:
Its role in ongoing clinical trials highlights its importance as a novel therapeutic agent aimed at improving treatment outcomes for patients with specific hematological cancers .
Parsaclisib hydrochloride is a stereochemically defined compound with the systematic name (4R)-4-{3-[(1S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl}pyrrolidin-2-one hydrochloride. Its molecular formula is C₂₀H₂₃Cl₂FN₆O₂, yielding a molecular weight of 469.34 g/mol [1] [8]. The structure features two chiral centers: the pyrrolidin-2-one moiety adopts an (R)-configuration at C4, while the pyrazolopyrimidine-bearing ethyl group exhibits an (S)-configuration at C1' [7] [9]. This specific stereochemistry is critical for target binding, as confirmed by crystallographic studies showing that the (R)-(S) enantiomer pair provides optimal steric alignment with the PI3Kδ ATP-binding pocket [7].
The compound's stability is reinforced by intramolecular hydrogen bonding between the pyrrolidinone carbonyl (C=O) and adjacent N-H group (2.89 Å), as evidenced by X-ray diffraction studies [7].
The synthetic route to parsaclisib hydrochloride involves a multi-step sequence emphasizing stereocontrol and salt formation optimization:
Step 1: Chiral ResolutionThe critical intermediate (4R)-4-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one is synthesized via asymmetric hydrogenation using a (1S,2S)-N,N'-dibenzylcyclohexane-1,2-diamine-dibromonickel catalyst, achieving >99% enantiomeric excess (ee) [7].
Step 2: Pyrazolopyrimidine CouplingThe ketone intermediate undergoes reductive amination with 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine under titanium(IV) isopropoxide catalysis, followed by stereoselective reduction using L-selectride to install the (S)-configured chiral center [7].
Step 3: Hydrochloride Salt FormationThe free base is dissolved in anhydrous ethyl acetate at 45°C and treated with hydrogen chloride (2.0 equiv) in isopropanol. Controlled cooling (0.5°C/min) yields the hydrochloride salt as a crystalline solid with 99.9% purity [7].
Optimization Challenges:
Table 1: Key Synthetic Intermediates
Intermediate | Function | Purity Specification |
---|---|---|
(4R)-4-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one | Chiral backbone | ≥99.5% ee |
(1S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl triflate | Electrophile | ≥98.5% HPLC |
Parsaclisib free base | Salt precursor | ≤0.1% total impurities |
Parsaclisib hydrochloride exists as a white to off-white crystalline powder with defined thermodynamic characteristics [1] [8]:
Thermal Behavior:
Differential scanning calorimetry shows a single endotherm at 219°C, confirming crystalline uniformity [7]
Stability Data:
Table 2: Physicochemical Properties of Parsaclisib Hydrochloride
Property | Value | Method |
---|---|---|
Molecular Weight | 469.34 g/mol | MS (ESI+) |
Elemental Analysis | C 51.18%, H 4.94%, Cl 15.11%, F 4.05%, N 17.91%, O 6.82% | Combustion analysis |
LogP (free base) | 2.67 | HPLC (OECD 117) |
pKa | 4.2 (pyrazolopyrimidine), 9.8 (pyrrolidinone) | Potentiometric titration |
Crystal System | Monoclinic | PXRD |
Space Group | P2₁ | SCXRD |
The hydrochloride salt demonstrates optimal stability when stored at -20°C in nitrogen-purged containers, maintaining >99% purity after 36 months [1] [8].
Parsaclisib hydrochloride exhibits distinct advantages over first-generation PI3Kδ inhibitors in selectivity profile and pharmaceutical properties:
Off-target screening: >100-fold selectivity against 57 kinases [1] [4]
Structural Advantages:
Table 3: Comparative Profiling of PI3Kδ Inhibitors
Parameter | Parsaclisib HCl | Idelalisib | Duvelisib |
---|---|---|---|
PI3Kδ IC₅₀ (nM) | 1 | 2.5 | 1 |
PI3Kγ IC₅₀ (nM) | 18,000 | 3,600 | 25 |
Metabolic T₁/₂ (human, h) | 8.5 | 4.2 | 3.8 |
Plasma Protein Binding | 94.2% | 84.0% | 98.1% |
CYP3A4 Inhibition | None (IC₅₀ > 50 µM) | Moderate (IC₅₀ = 8 µM) | Strong (IC₅₀ = 0.5 µM) |
Bioavailability | 89% (rat) | 43% (rat) | 58% (rat) |
The high isoform selectivity translates to reduced off-target effects in clinical settings. Parsaclisib-treated cell lines show no inhibition of insulin signaling pathways (PI3Kα-dependent) even at 10 µM concentrations, whereas duvelisib demonstrates significant glucose uptake inhibition at 1 µM [4] [6]. The drug's physicochemical profile enables higher central nervous system penetration (brain/plasma ratio = 0.6) compared to idelalisib (ratio = 0.08), potentially expanding therapeutic applications [1].
These characteristics collectively establish parsaclisib hydrochloride as a next-generation inhibitor with optimized target engagement and pharmaceutical properties, positioning it advantageously among contemporary PI3Kδ-targeted therapeutics.
Table 4: Nomenclature of Parsaclisib Hydrochloride
Identifier | Designation |
---|---|
Systematic Name | (4R)-4-{3-[(1S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl}pyrrolidin-2-one hydrochloride |
CAS Registry | 1995889-48-9 (hydrochloride); 1426698-88-5 (free base) |
IUPAC Name | Same as systematic name |
Synonyms | INCB050465 hydrochloride; INCB-050465; IBI-376 hydrochloride; INCB 50465 HCl |
SMILES | CCOC1=C(C=C(Cl)C(F)=C1[C@@H]1CNC(=O)C1)C@HN1N=C(C)C2=C1N=CN=C2N.Cl |
InChI Key | TWHUONANZMKBKX-ACMTZBLWSA-N |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7